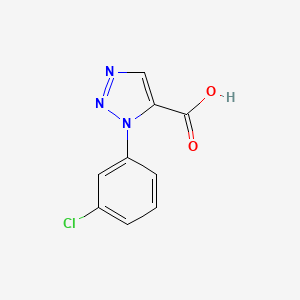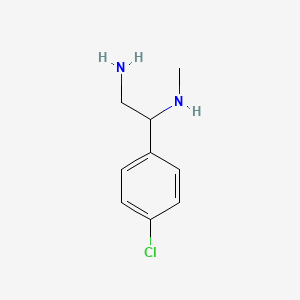![molecular formula C19H20N2OS2 B12125986 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12125986.png)
3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-环己基-5-[(1-甲基吲哚-3-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮是一种复杂的化合物,属于噻唑烷酮家族。该化合物以其独特的结构为特征,包括环己基、吲哚部分和噻唑烷酮环。由于其潜在的生物学和化学特性,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
3-环己基-5-[(1-甲基吲哚-3-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及多组分反应(MCR)。这些反应的优点在于效率高、操作简单且符合绿色化学原理 。一种常见的合成路线是在酸性条件下,使环己酮、1-甲基吲哚-3-甲醛和硫脲缩合。反应通常在乙醇或甲醇等溶剂中进行,并将混合物回流数小时,以获得所需的产物。
工业生产方法
尽管该化合物的具体工业生产方法尚未得到充分记录,但 MCR 的原理可以扩展到工业应用。使用连续流反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
3-环己基-5-[(1-甲基吲哚-3-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮会发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以用硼氢化钠或氢化锂铝等还原剂进行。
取代: 该化合物可以发生亲核取代反应,特别是在吲哚部分。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 硼氢化钠在甲醇中或氢化锂铝在乙醚中。
取代: 胺或硫醇等亲核试剂,在氢氧化钠等碱的存在下。
形成的主要产物
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 具有氢化官能团的还原衍生物。
取代: 具有取代基团取代氢原子的取代衍生物。
科学研究应用
3-环己基-5-[(1-甲基吲哚-3-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的合成砌块。
生物学: 对其作为具有抗菌、抗癌和抗炎特性的生物活性化合物的潜力进行了研究。
医学: 探讨其在治疗各种疾病中的潜在治疗应用。
工业: 用于开发新型材料和化学工艺。
作用机制
3-环己基-5-[(1-甲基吲哚-3-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。据信该化合物通过与酶或受体结合来发挥其作用,从而调节其活性。例如,它可以抑制参与炎症或癌症进展的某些酶的活性,从而产生治疗效果。
相似化合物的比较
类似化合物
- 3-环己基-5-[(3-羟基苯胺基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮
- 3-环己基-5-噻吩-2-基亚甲基-2-硫代-噻唑烷-4-酮
- 5-(3-环己烯-1-基亚甲基)-3-环己基-2-硫代-1,3-噻唑烷-4-酮
独特性
3-环己基-5-[(1-甲基吲哚-3-基)亚甲基]-2-硫代-1,3-噻唑烷-4-酮的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性。 特别是吲哚部分的存在,使其与其他类似化合物相比具有更高的生物活性潜力 .
属性
分子式 |
C19H20N2OS2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
(5Z)-3-cyclohexyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-20-12-13(15-9-5-6-10-16(15)20)11-17-18(22)21(19(23)24-17)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3/b17-11- |
InChI 键 |
PPCSMSKQQUVBKQ-BOPFTXTBSA-N |
手性 SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)

![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)


![3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)
![methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125966.png)

![2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12125976.png)
![3-((4-fluorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125982.png)
![4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12125983.png)
